Cas no 1798413-64-5 (3-[5-chloro-2-(difluoromethoxy)phenyl]-2-cyano-N-methylprop-2-enamide)
3-[5-chloro-2-(difluoromethoxy)phenyl]-2-cyano-N-methylprop-2-enamide Chemical and Physical Properties
Names and Identifiers
-
- Z2867506424
- EN300-26579539
- (E)-3-[5-Chloro-2-(difluoromethoxy)phenyl]-2-cyano-N-methylprop-2-enamide
- 1798413-64-5
- 3-[5-chloro-2-(difluoromethoxy)phenyl]-2-cyano-N-methylprop-2-enamide
-
- Inchi: 1S/C12H9ClF2N2O2/c1-17-11(18)8(6-16)4-7-5-9(13)2-3-10(7)19-12(14)15/h2-5,12H,1H3,(H,17,18)/b8-4+
- InChI Key: XRWIVUNQPCHULA-XBXARRHUSA-N
- SMILES: ClC1C=CC(=C(/C=C(\C#N)/C(NC)=O)C=1)OC(F)F
Computed Properties
- Exact Mass: 286.0320616g/mol
- Monoisotopic Mass: 286.0320616g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 406
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 62.1Ų
3-[5-chloro-2-(difluoromethoxy)phenyl]-2-cyano-N-methylprop-2-enamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26579539-0.05g |
3-[5-chloro-2-(difluoromethoxy)phenyl]-2-cyano-N-methylprop-2-enamide |
1798413-64-5 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
3-[5-chloro-2-(difluoromethoxy)phenyl]-2-cyano-N-methylprop-2-enamide Related Literature
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on 3-[5-chloro-2-(difluoromethoxy)phenyl]-2-cyano-N-methylprop-2-enamide
Introduction to 3-[5-chloro-2-(difluoromethoxy)phenyl]-2-cyano-N-methylprop-2-enamide (CAS No. 1798413-64-5)
3-[5-chloro-2-(difluoromethoxy)phenyl]-2-cyano-N-methylprop-2-enamide (CAS No. 1798413-64-5) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, characterized by its chloro and difluoromethoxy substituents on a phenyl ring, combined with a cyano and N-methylprop-2-enamide moiety, presents a promising scaffold for the development of novel therapeutic agents.
The 5-chloro-2-(difluoromethoxy)phenyl group is particularly noteworthy as it introduces both electronic and steric effects that can modulate the reactivity and binding affinity of the molecule. The presence of the cyano group at the 2-position enhances the electrophilicity of the aromatic ring, making it a versatile intermediate in synthetic chemistry. Additionally, the N-methylprop-2-enamide moiety contributes to the compound's solubility and bioavailability, which are critical factors in drug design.
In recent years, there has been a surge in research focused on developing small molecule inhibitors targeting various biological pathways. The structural features of 3-[5-chloro-2-(difluoromethoxy)phenyl]-2-cyano-N-methylprop-2-enamide make it an attractive candidate for such applications. Specifically, the combination of electron-withdrawing and electron-donating groups on the phenyl ring can be exploited to achieve high selectivity for biological targets.
One of the most compelling aspects of this compound is its potential in oncology research. The 5-chloro and difluoromethoxy substituents have been shown to enhance binding interactions with certain enzymes and receptors involved in cancer cell proliferation. Preclinical studies have demonstrated that derivatives of this scaffold can inhibit key signaling pathways such as MAPK and PI3K, which are frequently dysregulated in various malignancies. These findings have prompted further investigation into the development of next-generation anticancer agents based on this structure.
The cyano group in 3-[5-chloro-2-(difluoromethoxy)phenyl]-2-cyano-N-methylprop-2-enamide also plays a crucial role in its pharmacological profile. The cyano functionality can participate in hydrogen bonding interactions with biological targets, thereby improving binding affinity. Moreover, it can serve as a handle for further chemical modifications, allowing researchers to fine-tune the properties of the molecule for specific therapeutic applications.
In addition to its potential in oncology, this compound has shown promise in other therapeutic areas. For instance, studies have indicated that it may have antimicrobial properties due to its ability to disrupt bacterial cell wall synthesis. The presence of both chloro and difluoromethoxy groups imparts unique metabolic stability, which is essential for ensuring prolonged biological activity.
The N-methylprop-2-enamide moiety contributes significantly to the overall pharmacokinetic profile of 3-[5-chloro-2-(difluoromethoxy)phenyl]-2-cyano-N-methylprop-2-enamide. This group enhances solubility in both water and lipophilic environments, which is crucial for drug absorption, distribution, metabolism, and excretion (ADME). Furthermore, it can improve oral bioavailability by reducing gastrointestinal degradation.
The synthesis of this compound involves multi-step organic reactions that showcase the expertise required in pharmaceutical chemistry. Key steps include aromatic substitution reactions followed by functional group transformations such as nitrile formation and amide bond formation. The use of advanced synthetic methodologies ensures high yield and purity, which are essential for preclinical and clinical studies.
Efforts are ongoing to optimize synthetic routes for 3-[5-chloro-2-(difluoromethoxy)phenyl]-2-cyano-N-methylprop-2-enamide to improve scalability and cost-effectiveness. Researchers are exploring novel catalytic systems and green chemistry principles to minimize waste and energy consumption without compromising on product quality. These advancements are critical for translating laboratory discoveries into viable therapeutic options.
The pharmacological evaluation of this compound has revealed several interesting properties. In vitro studies have shown that it exhibits moderate potency against various targets, including kinases and transcription factors relevant to cancer biology. Additionally, preliminary toxicity assays indicate that it has a favorable safety profile at therapeutic doses.
The potential clinical applications of 3-[5-chloro-2-(difluoromethoxy)phenyl]-2-cyano-N-methylprop-2-enamide are being actively explored through collaboration between academic institutions and pharmaceutical companies. Clinical trials are planned to assess its efficacy and safety in patients with specific diseases. These trials will provide critical data to support regulatory submissions and eventual market approval.
The development of new drugs is a complex process that requires interdisciplinary collaboration across chemistry, biology, medicine, and regulatory affairs. The unique properties of 3-[5-chloro-2-(difluoromethoxy)phenyl]-2-cyano-N-methylprop-2-enamide highlight the importance of innovative approaches in drug discovery and development. By leveraging cutting-edge technologies and scientific insights, researchers are paving the way for more effective treatments for a wide range of diseases.
1798413-64-5 (3-[5-chloro-2-(difluoromethoxy)phenyl]-2-cyano-N-methylprop-2-enamide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)